molecular formula C12H15NO4S B187783 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 72678-92-3

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B187783
CAS RN: 72678-92-3
M. Wt: 269.32 g/mol
InChI Key: VVYKDOVBUSRSCZ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives are involved in various synthetic processes, highlighting their versatility in organic synthesis. For example, studies have explored the cyclization reactions of amino-substituted heterocycles, leading to the synthesis of diverse heterocyclic compounds such as dioxopyrrolo and thienoisoquinolines, indicating the compound's role in generating complex molecular architectures (Zinchenko et al., 2009). Additionally, the compound's derivatives have been synthesized for various applications, including antimicrobial and antioxidant activities, further emphasizing its utility in creating biologically active molecules (Karanth et al., 2018).

Biological Activities

Research has also focused on the biological activities of thiazolidine-4-carboxylic acid derivatives. For instance, certain derivatives have exhibited fungicidal and insecticidal activities, suggesting potential applications in agricultural chemistry (Liu, Li, & Li, 2004). Another study explored the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, which could be relevant for applications in gas storage, biosensing, and catalysis, demonstrating the compound's potential in materials science (Jagtap et al., 2018).

Antimicrobial and Antioxidant Properties

Further research has demonstrated the antimicrobial and antioxidant properties of thiazolidine-4-carboxylic acid derivatives. For example, certain derivatives have been evaluated for their antimicrobial efficacy, showcasing their potential as novel antimicrobial agents (Spoorthy et al., 2021). Another study indicated the antioxidant potential of these compounds, which could be leveraged in developing therapeutic agents targeting oxidative stress-related diseases (Karanth et al., 2018).

Structural and Mechanistic Insights

Research has also provided structural and mechanistic insights into the behavior of thiazolidine-4-carboxylic acid derivatives under various conditions. Studies on oxidative degradation in aqueous solutions have shed light on the stability and reactivity of these compounds, offering valuable information for their practical applications (Pogocki & Bobrowski, 2014). Additionally, investigations into the conformational space and vibrational spectra have helped understand the tautomerism and structural dynamics of these molecules, which is critical for designing functional materials and drugs (Nowaczyk et al., 2014).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYKDOVBUSRSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316424
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30316424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

72678-92-3
Record name 72678-92-3
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Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72678-92-3
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